(2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid
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Overview
Description
(2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
(2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid with potential anticancer activity.
Matrine: A piperidine-based compound with antiviral and anticancer properties.
Uniqueness
(2R)-1-(Phenylcarbamoyl)piperidine-2-carboxylic acid is unique due to its specific structural features and the presence of both a phenylcarbamoyl group and a carboxylic acid group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other piperidine derivatives.
Properties
CAS No. |
827612-80-6 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2R)-1-(phenylcarbamoyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)11-8-4-5-9-15(11)13(18)14-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,18)(H,16,17)/t11-/m1/s1 |
InChI Key |
FZSSLMQSTFVBIP-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN([C@H](C1)C(=O)O)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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